molecular formula C7H2Br3NO B1226165 2,4,6-Tribromophenyl isocyanate CAS No. 826-97-1

2,4,6-Tribromophenyl isocyanate

Cat. No.: B1226165
CAS No.: 826-97-1
M. Wt: 355.81 g/mol
InChI Key: NGVBAZXOCBEMDK-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl isocyanate is an organic compound with the molecular formula C7H2Br3NO. It is characterized by the presence of three bromine atoms attached to a phenyl ring and an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

2,4,6-Tribromophenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Safety and Hazards

2,4,6-Tribromophenyl isocyanate may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromophenyl isocyanate can be synthesized through the reaction of 2,4,6-tribromophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under precise conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-tribromophenyl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can result in the modification of their function .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but lacks the isocyanate group.

    Phenyl isocyanate: Contains the isocyanate group but lacks the bromine atoms.

Uniqueness

2,4,6-Tribromophenyl isocyanate is unique due to the presence of both the isocyanate group and the bromine atoms, which confer distinct reactivity and properties. This combination makes it a valuable compound in various chemical synthesis and research applications .

Properties

IUPAC Name

1,3,5-tribromo-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVBAZXOCBEMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392012
Record name 2,4,6-Tribromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-97-1
Record name 2,4,6-Tribromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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